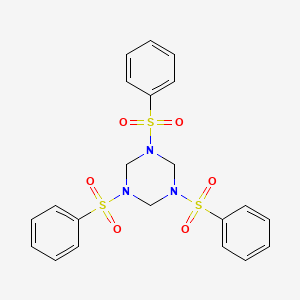
C12-13 alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C12-13 alcohol, are a class of fatty alcohols that consist of a mixture of linear and branched chain alcohols with 12 to 13 carbon atoms. These alcohols are typically used in the production of surfactants, lubricants, and plasticizers due to their excellent emulsifying and solubilizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: C12-13 alcohol, are commonly synthesized through the hydrogenation of fatty acids or fatty acid methyl esters derived from natural oils and fats. The hydrogenation process involves the use of a metal catalyst, such as nickel or copper, under high pressure and temperature conditions .
Industrial Production Methods: This process involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form aldehydes, which are subsequently hydrogenated to yield the desired alcohols .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a metal catalyst.
Halogenating Agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
C12-13 alcohol, have a wide range of applications in scientific research and industry:
Mecanismo De Acción
The mechanism of action of alcohols, C12-13, primarily involves their ability to interact with and disrupt lipid membranes. The hydrophobic alkyl chains insert into lipid bilayers, altering membrane fluidity and permeability. This disruption can lead to the solubilization of membrane-bound proteins and other hydrophobic molecules .
Comparación Con Compuestos Similares
1-Dodecanol (Lauryl Alcohol): A primary alcohol with a 12-carbon chain, commonly used in the production of surfactants and detergents.
Iso-tridecanol: A branched alcohol with a 13-carbon chain, used in the formulation of lubricants and plasticizers.
1-Tetradecanol (Myristyl Alcohol): A primary alcohol with a 14-carbon chain, utilized in personal care products and cosmetics.
Uniqueness: C12-13 alcohol, are unique due to their mixture of linear and branched chain structures, which provide a balance of hydrophilic and hydrophobic properties. This balance enhances their effectiveness as emulsifiers and solubilizing agents in various applications .
Propiedades
Número CAS |
75782-86-4 |
|---|---|
Fórmula molecular |
C13H30O |
Peso molecular |
202.38 g/mol |
Nombre IUPAC |
dodecan-1-ol;methane |
InChI |
InChI=1S/C12H26O.CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h13H,2-12H2,1H3;1H4 |
Clave InChI |
WWYHAQDAMPXWSI-UHFFFAOYSA-N |
SMILES |
C.CCCCCCCCCCCCO |
SMILES canónico |
C.CCCCCCCCCCCCO |
Key on ui other cas no. |
75782-86-4 |
Descripción física |
Liquid |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile](/img/structure/B1615008.png)





